molecular formula C15H11FO4 B6405958 2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid CAS No. 1262001-32-0

2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid

Cat. No.: B6405958
CAS No.: 1262001-32-0
M. Wt: 274.24 g/mol
InChI Key: NDSBIAXCSFKQIC-UHFFFAOYSA-N
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Description

2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a methyl group attached to a benzene ring. Its molecular formula is C15H11FO4, and it has a molecular weight of 274.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid typically involves the introduction of the fluorine atom and the carboxylic acid group onto the benzene ring. One common method is the Friedel-Crafts acylation reaction, followed by fluorination and carboxylation steps. The reaction conditions often include the use of catalysts such as aluminum chloride and reagents like fluorine gas and carbon dioxide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-(3-carboxy-5-fluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-8-2-3-12(13(4-8)15(19)20)9-5-10(14(17)18)7-11(16)6-9/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSBIAXCSFKQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690890
Record name 5'-Fluoro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-32-0
Record name 5'-Fluoro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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